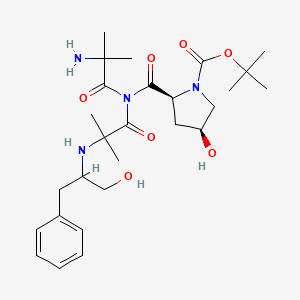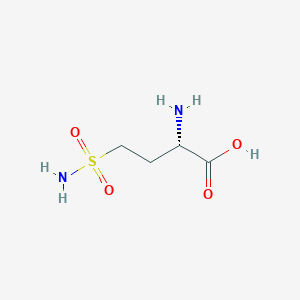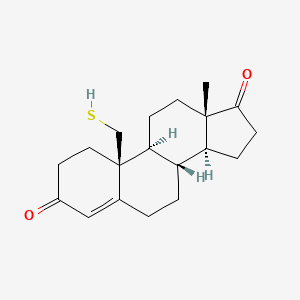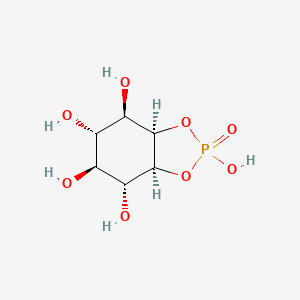
1D-myo-inositol 1,2-cyclic phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1D-myo-inositol 1,2-cyclic phosphate is a myo-inositol cyclic phosphate that is the 1,2-cyclic phosphate derivative of 1D-myo-inositol. It has a role as an epitope. It derives from a myo-inositol. It is a conjugate acid of a 1D-myo-inositol 1,2-cyclic phosphate(1-).
Inositol cyclic phosphate belongs to the class of organic compounds known as organic phosphoric acids and derivatives. These are organic compounds containing phosphoric acid or a derivative thereof. Inositol cyclic phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, inositol cyclic phosphate is primarily located in the cytoplasm. Inositol cyclic phosphate can be biosynthesized from myo-inositol.
Applications De Recherche Scientifique
Environmental Impact
1D-myo-inositol 1,2-cyclic phosphate, as a variant of inositol phosphates, plays a significant role in the environment. It is a part of the group of organic phosphorus compounds found widely in natural environments, influencing the global phosphorus cycle. Inositol phosphates, including 1D-myo-inositol 1,2-cyclic phosphate, are derived from plants and accumulate in soils, becoming the dominant class of organic phosphorus compounds. They also appear in aquatic environments, contributing to eutrophication. The cycling, mobility, and bioavailability of these compounds in the environment are areas of ongoing research due to their prevalence and ecological significance (Turner et al., 2002).
Agricultural and Food Applications
In agriculture, 1D-myo-inositol 1,2-cyclic phosphate is involved in seed development and phytate content in crops like soybean. Silencing the gene responsible for myo-inositol-1-phosphate synthesis inhibited seed development and significantly reduced phytate content in transgenic soybean lines. This correlation between gene expression and seed development highlights the importance of myo-inositol phosphates in agricultural applications (Nunes et al., 2006). Additionally, enzymes capable of hydrolyzing myo-inositol phosphates like hexakisphosphate (Ins P6) are of biotechnological interest for reducing organic phosphate content in feedstuffs and producing lower inositol polyphosphates for research and pharmaceutical applications (Puhl et al., 2009).
Medical and Pharmaceutical Research
1D-myo-inositol 1,2-cyclic phosphate has implications in medical research, particularly in the development of inositol phosphate analogs for potential roles in cancer prevention and therapy. Stable analogs of myo-inositol phosphates, which retain the cyclohexane scaffold but lack hydroxyl groups susceptible to phosphorylation, have been developed. These analogs show resistance to dephosphorylation by phosphatases and are recognized by inositol phosphate receptors, making them valuable for understanding mechanisms of inositol phosphate actions (Liu et al., 2008).
Biochemical Analysis and Quantitative Methods
Advances in analytical techniques, such as high-performance thin-layer chromatography, have enabled the sensitive quantification of inositol phosphates, including 1D-myo-inositol 1,2-cyclic phosphate. These methods are crucial for understanding the biochemical pathways and functions of these compounds in various biological systems (Hedberg et al., 2001).
Propriétés
Numéro CAS |
43119-57-9 |
|---|---|
Nom du produit |
1D-myo-inositol 1,2-cyclic phosphate |
Formule moléculaire |
C6H11O8P |
Poids moléculaire |
242.12 g/mol |
Nom IUPAC |
(3aS,4R,5S,6S,7R,7aR)-2-hydroxy-2-oxo-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaphosphole-4,5,6,7-tetrol |
InChI |
InChI=1S/C6H11O8P/c7-1-2(8)4(10)6-5(3(1)9)13-15(11,12)14-6/h1-10H,(H,11,12)/t1-,2-,3+,4+,5-,6+/m0/s1 |
Clé InChI |
SXHMVNXROAUURW-FTYOSCRSSA-N |
SMILES isomérique |
[C@@H]1([C@@H]([C@H]([C@H]2[C@@H]([C@@H]1O)OP(=O)(O2)O)O)O)O |
SMILES |
C1(C(C(C2C(C1O)OP(=O)(O2)O)O)O)O |
SMILES canonique |
C1(C(C(C2C(C1O)OP(=O)(O2)O)O)O)O |
Autres numéros CAS |
43119-57-9 |
Description physique |
Solid |
Synonymes |
inositol 1,2-cyclic phosphate inositol cyclic phosphate inositol cyclic phosphate, (D)-isomer inositol cyclic-1,2-monophosphate myoinositol 1,2-cyclic phosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



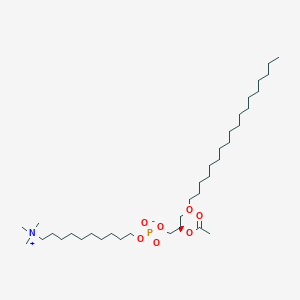
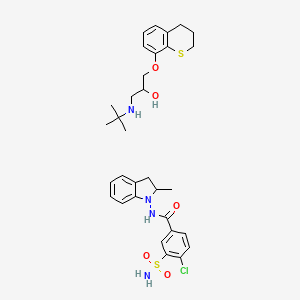
![O-[(4-Aminophenoxy)oxylatophosphinoyl]choline](/img/structure/B1203705.png)
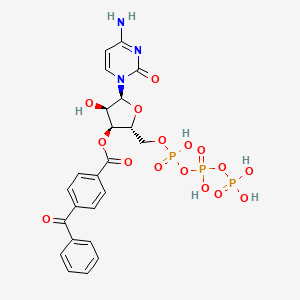
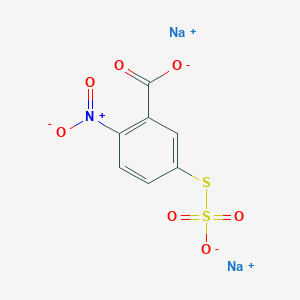
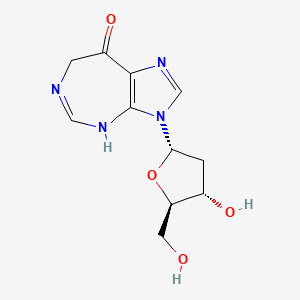
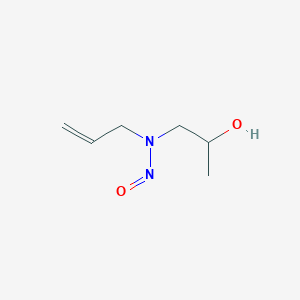
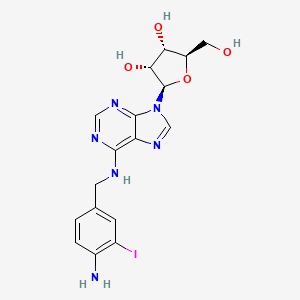
![7-(Dimethylamino)-8-methoxy-9-methyl-6,7,8,9-tetrahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-16-ol](/img/structure/B1203712.png)


